molecular formula C10H17NO2 B13274293 [1-(Furan-2-yl)ethyl](3-methoxypropyl)amine

[1-(Furan-2-yl)ethyl](3-methoxypropyl)amine

Cat. No.: B13274293
M. Wt: 183.25 g/mol
InChI Key: ULGSYAJCCOEFPH-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)ethylamine is an organic compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol . This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to an ethyl group and a methoxypropylamine group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)ethylamine typically involves the reaction of furan derivatives with appropriate amines under controlled conditions. . The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for 1-(Furan-2-yl)ethylamine are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)ethylamine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The methoxypropylamine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

1-(Furan-2-yl)ethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)ethylamine involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Furan-2-yl)ethylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

N-[1-(furan-2-yl)ethyl]-3-methoxypropan-1-amine

InChI

InChI=1S/C10H17NO2/c1-9(10-5-3-8-13-10)11-6-4-7-12-2/h3,5,8-9,11H,4,6-7H2,1-2H3

InChI Key

ULGSYAJCCOEFPH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CO1)NCCCOC

Origin of Product

United States

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